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Compound of Interest

Compound Name: DMX-129

Cat. No.: B12405867

The identifier "DMX-129" is ambiguous and has been associated with several distinct
investigational compounds in scientific literature and clinical development. This guide provides
a detailed overview of the mechanism of action for each of these agents, based on publicly
available data. Researchers and drug development professionals should verify the specific
compound of interest before proceeding.

Disambiguation of "DMX-129"

Due to the lack of a unique molecule corresponding to "DMX-129," this document addresses
the following potential candidates:

o DMXAA (Vadimezan): A potent murine STING agonist.

e MM-129: A dual inhibitor of BTK and PD-L1.

 AGMB-129 (Ontunisertib): A gastrointestinally-restricted ALKS5 inhibitor.
o EBC-129: An antibody-drug conjugate targeting CEACAM5/6.

o MCLA-129: A bispecific antibody targeting EGFR and c-Met.

e BIIB129: A brain-penetrant BTK inhibitor.

DMXAA (5,6-dimethylxanthenone-4-acetic acid;
Vadimezan)
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Mechanism of Action: DMXAA is a xanthenone-4-acetic acid derivative that acts as a potent
agonist of the murine Stimulator of Interferon Genes (STING) pathway.[1] It does not, however,
activate the human STING pathway, which led to its failure in human clinical trials. In mice,
DMXAA intercalates into the DNA of tumor cells, but its primary anti-tumor effect is mediated
through the activation of the STING pathway in host immune cells, particularly tumor-
associated macrophages (TAMS).

Activation of STING by DMXAA in murine models leads to the production of type | interferons
and other pro-inflammatory cytokines.[1] This results in two key anti-tumor effects:

e Vascular Disruption: DMXAA stimulates TAMs to produce cytokines that lead to the
disruption of the tumor vasculature, cutting off the tumor's blood supply.[1]

e Immune Modulation: It can repolarize M2-like (pro-tumor) macrophages to an M1-like (anti-
tumor) phenotype.[1]

Signaling Pathway:
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Caption: DMXAA signaling pathway in murine models.

Experimental Protocols:

¢ In vivo vascular disruption studies: Murine tumor models (e.g., non-small cell lung cancer)
are established in mice (e.g., 129/Sv). A single intraperitoneal (i.p.) dose of DMXAA (e.g., 25
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mg/kg) or a vehicle control (e.g., DMSO) is administered. Tumor perfusion and signal
intensity are monitored using imaging techniques like bioluminescence imaging at baseline
and at various time points post-injection (e.g., 6 and 24 hours).[1] Histological analysis of
tumor sections is also performed to assess vascular damage.

Quantitative Data:

Parameter Value Model System Reference

129/Sv mice with

In vivo dose 25 mg/kg [1]
subcutaneous tumors

MM-129

Mechanism of Action: MM-129 is a novel small molecule inhibitor that targets Bruton's tyrosine
kinase (BTK) and Programmed Death-Ligand 1 (PD-L1).[2] Its anti-cancer activity is being
investigated in colon cancer.[2][3] The inhibition of the BTK/PI3K/AKT/mTOR signaling pathway
is a key aspect of its mechanism.[2] By targeting this pathway, MM-129 can inhibit tumor cell
proliferation and survival. The dual inhibition of PD-L1 suggests a potential role in modulating

the tumor microenvironment and enhancing anti-tumor immunity.

Signaling Pathway:
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Caption: MM-129 inhibitory pathway.
Experimental Protocols:

« In vivo toxicity and efficacy studies: Zebrafish and rodent models (e.g., mice) are used. For
efficacy, tumor xenografts (e.g., DLD-1 and HT-29 human colon cancer cells) are established
in immunocompromised mice. MM-129 is administered at an effective dose (e.g., 10
pmol/kg), and tumor development is monitored.[3] For safety and toxicity, hematological and
biochemical parameters, as well as liver and renal function, are assessed after a 14-day

administration period.[2][3]
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» Pharmacokinetic studies: In vivo studies in Wistar rats are conducted to assess
pharmacokinetic properties. After intraperitoneal administration, blood samples are collected
at various time points to determine absorption and bioavailability.[2][3]

Quantitative Data:

Parameter Value Model System Reference

Anticancer effective )
10 ymol/kg Mice [2][3]
dose

) o Wistar rats
Bioavailability 68.6% ) ) [2][3]
(intraperitoneal)

AGMB-129 (Ontunisertib)

Mechanism of Action: AGMB-129, also known as Ontunisertib, is an oral, small molecule,
gastrointestinally-restricted inhibitor of ALKS (also known as TGF-f3 receptor 1, TGFBR1).[4] It
is being developed for the treatment of Fibrostenosing Crohn's Disease (FSCD).[4] The
transforming growth factor-beta (TGF-[3) pathway is a major driver of fibrosis. By inhibiting
ALKS in the gastrointestinal tract, Ontunisertib aims to reduce fibrosis locally.[4] A key feature of
this drug is its rapid first-pass metabolism in the liver, which prevents significant systemic
exposure and is expected to result in an improved safety profile compared to systemic ALK5
inhibitors.[4]

Signaling Pathway:
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Caption: AGMB-129 (Ontunisertib) mechanism of action.
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Experimental Protocols:

o Phase 1 Clinical Trial (Healthy Volunteers): A study involving single ascending dose (SAD),
multiple ascending dose (MAD), and food-effect (FE) stages. A total of 82 healthy subjects
were randomized to receive single or multiple daily oral doses of ontunisertib or placebo.
Safety, tolerability, and pharmacokinetics (local and systemic exposure) were assessed.[4]

o Phase 2a Clinical Trial (STENOVA - NCT05843578): A randomized, double-blind, placebo-
controlled study in patients with symptomatic FSCD. Patients receive one of two doses of
ontunisertib (e.g., 200mg twice-daily or 100mg once-daily) or placebo for 12 weeks on top of
standard of care. The primary endpoint is safety and tolerability. Target engagement is
measured by transcriptomics in mucosal biopsies.[4]

Quantitative Data:

Parameter Value Study Population Reference

Patients with
200mg BID or 100mg ] ]
Phase 2a Doses QD Fibrostenotic Crohn's [4]

Disease

Patients with

Phase 2a Enrollment 103 patients Fibrostenotic Crohn's [4]
Disease
Phase 1 Enrollment 82 subjects Healthy volunteers [4]

EBC-129

Mechanism of Action: EBC-129 is a first-in-class antibody-drug conjugate (ADC) that targets a
specific N256-glycosylation site on both carcinoembryonic antigen-related cell adhesion
molecule 5 (CEACAMS5) and CEACAMG.[5][6] These proteins are overexpressed in various
solid tumors, including pancreatic ductal adenocarcinoma (PDAC), and are implicated in tumor
cell migration and invasion.[5] EBC-129 consists of a fully humanized monoclonal antibody
linked to the cytotoxic agent monomethyl auristatin E (MMAE) via a cleavable linker, with a
drug-to-antibody ratio of 4.[5] Upon binding to CEACAM5/6 on cancer cells, EBC-129 is
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internalized, and the MMAE payload is released, leading to cancer cell death.[6] The antibody
component also possesses inherent antibody-dependent cellular cytotoxicity (ADCC) activity.[5]

Mechanism of Action Workflow:
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Caption: EBC-129 mechanism of action workflow.

Experimental Protocols:
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e Phase 1 Clinical Trial (NCT05701527): An open-label, dose-escalation and expansion study
in patients with advanced solid tumors.[7] Patients with unresectable locally advanced or
metastatic solid tumors with confirmed CEACAM5/6 expression are enrolled.[5] EBC-129 is
administered intravenously every 3 weeks at escalating doses (e.g., 1.8, 2.0, or 2.2 mg/kg).
[5] The primary objective is to assess safety and determine the recommended Phase 2 dose
(RP2D). Secondary objectives include evaluating anti-tumor activity (Objective Response
Rate, Disease Control Rate, Progression-Free Survival).[5]

Quantitative Data from Phase 1 Trial in PDAC:
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Patient
Parameter Value Dose . Reference
Population
Objective Heavily
Response Rate 20% Overall pretreated [5]
(ORR) metastatic PDAC
) Heavily
Disease Control
71.4% Overall pretreated [5]
Rate (DCR) )
metastatic PDAC
Median Heavily
Progression-Free  12.9 weeks Overall pretreated [5]
Survival (PFS) metastatic PDAC
Heavily
ORR 25% 1.8 mg/kg pretreated [5]
metastatic PDAC
Heavily
Median PFS 19.1 weeks 1.8 mg/kg pretreated [5]
metastatic PDAC
Heavily
ORR 20% 2.2 mg/kg pretreated [5]
metastatic PDAC
Heavily
Median PFS 12.1 weeks 2.2 mg/kg pretreated [5]
metastatic PDAC
Recommended 1.8and 2.2

5
Phase 2 Doses mg/kg g

MCLA-129

Mechanism of Action: MCLA-129 is a human bispecific antibody that simultaneously targets the
epidermal growth factor receptor (EGFR) and the c-Met receptor. It is being investigated in a
Phase 1/2 clinical trial for patients with advanced non-small cell lung cancer (NSCLC) and
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other advanced solid tumors.[8] The rationale for dual targeting of EGFR and c-Met is to
overcome resistance mechanisms that can arise from the activation of either pathway.

Signaling Pathway:
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Caption: MCLA-129 dual targeting mechanism.
Experimental Protocols:

e Phase 1/2 Clinical Trial (NCT04930432): A multi-center, open-label study of MCLA-129
monotherapy.[8] Part 1 is a dose-escalation and expansion phase in patients with advanced
solid tumors to determine safety and the recommended Phase 2 dose. Part 2 is a Phase 2
cohort expansion to further evaluate efficacy and safety in specific patient sub-cohorts, such
as those with advanced NSCLC. MCLA-129 is administered via intravenous infusion every

two weeks in a 28-day cycle.[8]

BlIB129
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Mechanism of Action: BIIB129 is a covalent, selective, and brain-penetrant inhibitor of Bruton's
tyrosine kinase (BTK).[9] It is being developed for the treatment of multiple sclerosis (MS). BTK
is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and the
activation of myeloid cells, both of which are involved in the inflammatory processes that drive
MS. By inhibiting BTK, BIIB129 is expected to modulate the adaptive and innate immune
responses in the central nervous system.[9] Its brain-penetrant nature is a key feature for
treating a CNS disease like MS.

Signaling Pathway:
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Caption: BIIB129 mechanism of action in MS.

Experimental Protocols:
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Preclinical in vivo models: Efficacy has been demonstrated in disease-relevant preclinical
models of B-cell proliferation in the central nervous system.[9] These likely include models of
experimental autoimmune encephalomyelitis (EAE) in rodents, a common model for MS.

Quantitative Data:

No specific quantitative data such as IC50 values or in vivo efficacy percentages are
available in the provided search results. The compound is described as having a high
kinome selectivity and a favorable safety profile for clinical development.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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